molecular formula C19H10Br2ClI2NO3 B12474207 N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B12474207
M. Wt: 749.4 g/mol
InChI Key: HWIPWIVEYBKFDM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide compound known for its significant biological properties. This compound is particularly noted for its anthelmintic and fasciolicide properties, making it a valuable agent in veterinary medicine .

Chemical Reactions Analysis

N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Substitution: Halogenated compounds like this one are prone to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves the inhibition of specific enzymes in parasites. It is an efficient inhibitor of chitinase in Onchocerca volvulus, a parasitic worm . The compound disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to its specific halogenation pattern and biological activity. Similar compounds include:

These compounds share similar structures and biological activities but differ in their specific halogenation patterns and efficacy.

Properties

Molecular Formula

C19H10Br2ClI2NO3

Molecular Weight

749.4 g/mol

IUPAC Name

N-[3-chloro-4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C19H10Br2ClI2NO3/c20-9-1-3-16(13(21)5-9)28-17-4-2-11(8-14(17)22)25-19(27)12-6-10(23)7-15(24)18(12)26/h1-8,26H,(H,25,27)

InChI Key

HWIPWIVEYBKFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)OC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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